molecular formula C10H6F3N3O2S B13827417 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide

Cat. No.: B13827417
M. Wt: 289.24 g/mol
InChI Key: RISVCUQQHGNFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide is a chemical compound with the molecular formula C9H5F3N2O2S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formylation and hydrazide formation: The final steps involve formylation to introduce the formyl group, followed by reaction with hydrazine to form the 2-formylhydrazide moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.

    Condensation: The formylhydrazide moiety allows for condensation reactions with various carbonyl compounds, forming hydrazones and related derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide can be compared with other similar compounds, such as:

    5-(Trifluoromethyl)pyridine-2-carboxylic acid: This compound lacks the thieno ring and formylhydrazide moiety, making it less complex and potentially less biologically active.

    7-Oxo-5-trifluoromethyl-7-H-thieno-3,2-pyran-3-carboxylic acid: This compound has a different ring structure and functional groups, leading to different chemical and biological properties.

    5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, ethyl ester: This ester derivative has different solubility and reactivity compared to the formylhydrazide compound.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H6F3N3O2S

Molecular Weight

289.24 g/mol

IUPAC Name

N-[[5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl]amino]formamide

InChI

InChI=1S/C10H6F3N3O2S/c11-10(12,13)8-5(9(18)16-14-4-17)3-7-6(15-8)1-2-19-7/h1-4H,(H,14,17)(H,16,18)

InChI Key

RISVCUQQHGNFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=C(C(=C2)C(=O)NNC=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.